

# Harman-13C2,15N certificate of analysis

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## Compound of Interest

Compound Name: Harman-13C2,15N

Cat. No.: B12951644

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## Technical Guide: Harman-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to the isotopically labeled compound **Harman-13C2,15N**. This document is intended to serve as a reference for researchers utilizing this compound in their studies.

## Compound Information

**Harman-13C2,15N** is a stable isotope-labeled derivative of Harman, a  $\beta$ -carboline alkaloid. The incorporation of two Carbon-13 atoms and one Nitrogen-15 atom provides a distinct mass shift, making it a valuable internal standard for quantitative mass spectrometry-based studies of Harman.

## Chemical Identity

Parameter	Value
Analyte Name	Harman-13C2,15N
IUPAC Name	1-methyl-9H-(5,6- <sup>13</sup> C <sub>2</sub> ,1- <sup>15</sup> N)pyridino[3,4-b]indole
CAS Number	1189461-56-0[1]
Unlabeled CAS Number	486-84-0[1]
Molecular Formula	C <sub>10</sub> <sup>13</sup> C <sub>2</sub> H <sub>10</sub> N <sup>15</sup> N[1]
Molecular Weight	185.20[1]
Accurate Mass	185.0881[1]

## Physical and Chemical Properties

Parameter	Value
Appearance	Neat Solid
Storage Temperature	+4°C[1]
Shipping Temperature	Room Temperature
Purity	>95% (as determined by HPLC)[1]
Isotopic Enrichment	Not specified, but implied by the molecular formula to be enriched with two <sup>13</sup> C and one <sup>15</sup> N atoms.

## Experimental Protocols

While a specific, detailed experimental protocol for the analysis of **Harman-13C2,15N** is not publicly available, this section outlines the general methodologies that are typically employed for the quality control and characterization of such isotopically labeled compounds.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of **Harman-13C2,15N** is typically assessed by HPLC.

- **Instrumentation:** A standard HPLC system equipped with a UV detector is commonly used.
- **Column:** A reversed-phase C18 column is a suitable choice for the separation of Harman and related compounds.
- **Mobile Phase:** A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is generally effective. The gradient is programmed to ensure the separation of the main compound from any potential impurities.
- **Detection:** The UV detector is set to a wavelength where Harman exhibits strong absorbance, typically around 254 nm.
- **Quantification:** The purity is calculated by dividing the peak area of the main compound by the total peak area of all detected components, expressed as a percentage.

## Structural Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight and assessing the isotopic enrichment of **Harman-13C2,15N**.

- **Instrumentation:** A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.
- **Ionization Source:** Electrospray ionization (ESI) in positive ion mode is a common method for analyzing Harman.
- **Analysis:** The mass spectrum will show a peak corresponding to the protonated molecule  $[M+H]^+$  of **Harman-13C2,15N** at  $m/z$  186.0954. The high-resolution measurement allows for the confirmation of the elemental composition.
- **Isotopic Enrichment:** The relative abundance of the ion corresponding to the unlabeled Harman (at  $m/z$  183.0815 for  $[M+H]^+$ ) is compared to the abundance of the labeled compound to determine the isotopic purity.

## Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

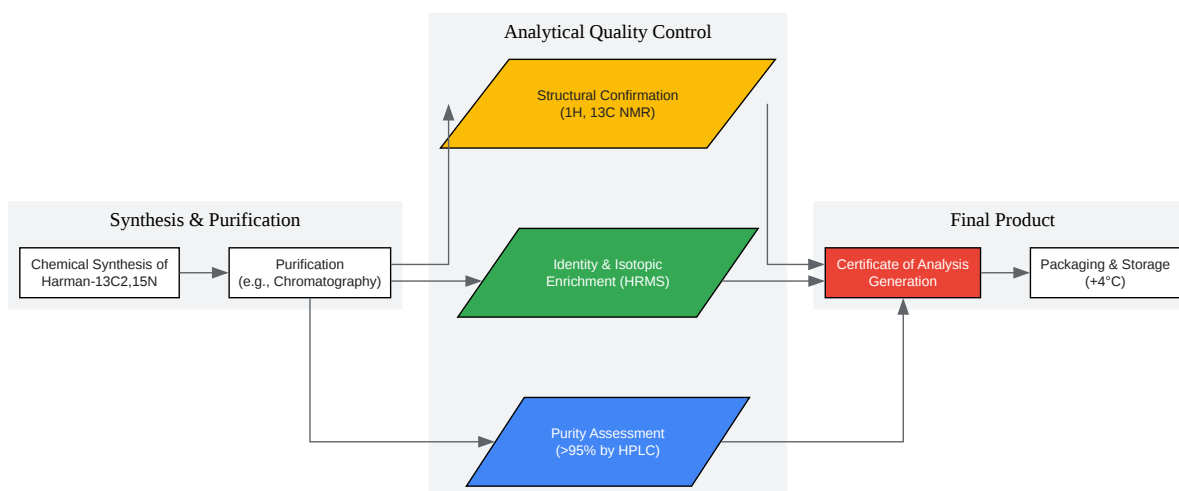
NMR spectroscopy is used to confirm the chemical structure and the positions of the isotopic labels.

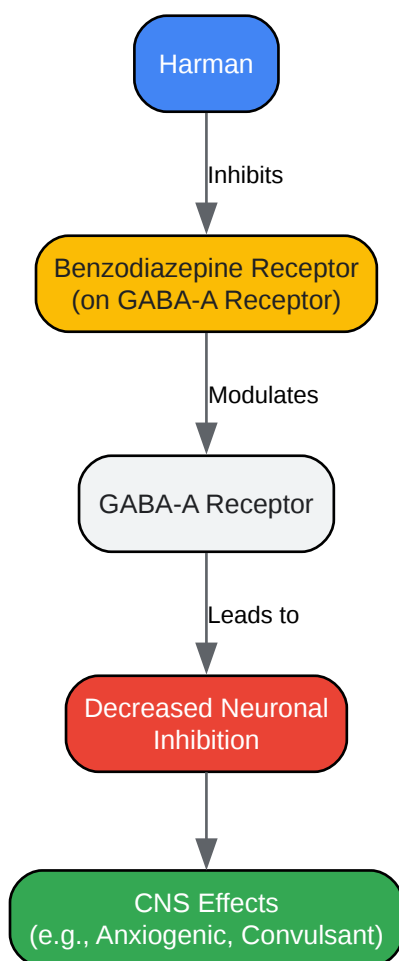
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR spectra.
- **Sample Preparation:** The compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- **$^1\text{H}$  NMR:** The proton NMR spectrum will show the characteristic signals for the Harman structure. The integration of these signals should be consistent with the number of protons in the molecule.
- **$^{13}\text{C}$  NMR:** The carbon-13 NMR spectrum will show signals for the carbon atoms in the molecule. The signals for the labeled carbons will be significantly enhanced and may exhibit coupling with the  $^{15}\text{N}$  nucleus if applicable. The absence of strong signals at the natural abundance chemical shifts for the labeled positions confirms the high level of isotopic enrichment.

## Visualizations

### General Workflow for Quality Control Analysis

The following diagram illustrates a typical workflow for the quality control analysis of a stable isotope-labeled compound like **Harman- $^{13}\text{C}_2,^{15}\text{N}$** .





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## References

- 1. Harman-13C2,15N | TRC-H105002-10MG | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
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